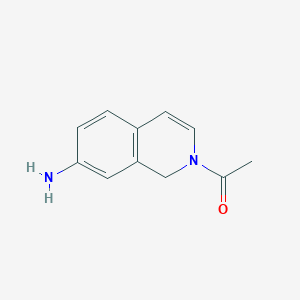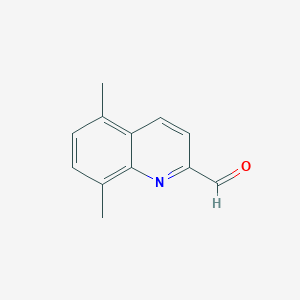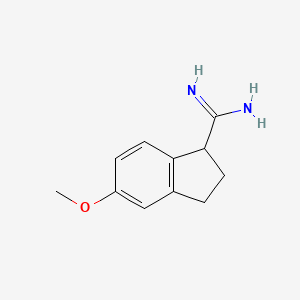![molecular formula C10H11N3O B11905308 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide CAS No. 70705-32-7](/img/structure/B11905308.png)
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminopyridine with 2-bromoacetophenone in the presence of a base such as sodium methoxide . The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The compound may also interfere with DNA synthesis or repair, contributing to its anti-cancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zolpidem: Used as a sedative and hypnotic agent.
Zolimidine: An antiulcer drug.
Saripidem: A sedative and anxiolytic drug.
Uniqueness
2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide is unique due to its specific structural features that allow it to interact with a different set of molecular targets compared to other imidazo[1,2-a]pyridine derivatives. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
70705-32-7 |
|---|---|
Formule moléculaire |
C10H11N3O |
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
2-(6-methylimidazo[1,2-a]pyridin-2-yl)acetamide |
InChI |
InChI=1S/C10H11N3O/c1-7-2-3-10-12-8(4-9(11)14)6-13(10)5-7/h2-3,5-6H,4H2,1H3,(H2,11,14) |
Clé InChI |
IWCXCOPEULNXNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C=C(N=C2C=C1)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Oxaspiro[2.4]heptan-6-imine hydrobromide](/img/structure/B11905242.png)





![3-[(Trimethylsilyl)oxy]pyridine-4-carbonitrile](/img/structure/B11905275.png)
![6-(Dimethylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11905285.png)




